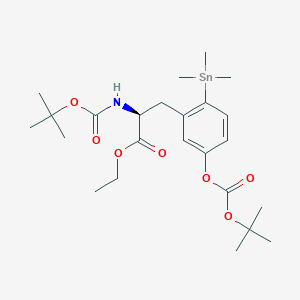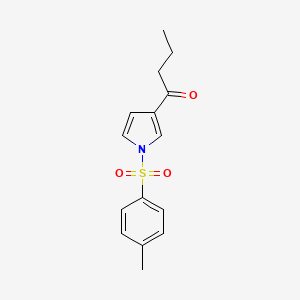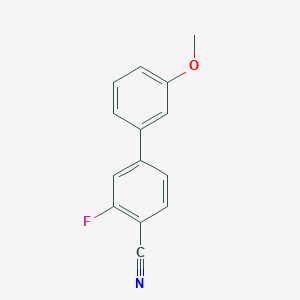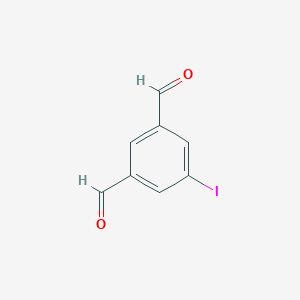
2-アミノ-5-クロロ-1H-インドール-3-カルボン酸エチル
説明
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular formula of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is C11H10ClNO2 . It is a derivative of indole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring .科学的研究の応用
抗ウイルス活性
エチル 2-アミノ-5-クロロ-1H-インドール-3-カルボン酸を含むインドール誘導体は、抗ウイルス研究で有望な結果を示しています。 インドール核を持つ化合物は、インフルエンザAウイルスやその他のウイルスに対する阻害活性を示すことが報告されています 。インドールの構造的柔軟性により、高い選択性指数を持つ強力な抗ウイルス剤となりうる誘導体の合成が可能になります。
抗炎症作用
インドール骨格は、抗炎症作用を示す多くの合成医薬品分子の構成要素です。 インドールコアを修飾することで、研究者は、慢性炎症性疾患の治療に役立つ可能性のある有効な抗炎症剤となりうる新しい誘導体を開発することができます 。
抗がん研究
インドール誘導体は、その抗がん特性について広く研究されています。 エチル 2-アミノ-5-クロロ-1H-インドール-3-カルボン酸は、がん細胞を標的とする化合物の合成における前駆体として使用することができ、新しいがん治療への道を提供します 。
抗菌作用
インドール核は、複数の受容体に高い親和性で結合することが知られており、これは抗菌剤の開発において有益です。 エチル 2-アミノ-5-クロロ-1H-インドール-3-カルボン酸の誘導体は、新しい抗生物質や抗菌物質の創出につながる可能性があります 。
抗糖尿病作用
抗糖尿病作用のためのインドール誘導体の研究は進行中です。 これらの化合物は、糖尿病に関与する生体標的と相互作用するように設計することができ、新しい抗糖尿病薬の開発の基礎を提供します 。
抗マラリア活性
インドール系化合物は、その抗マラリアの可能性について調査されています。 エチル 2-アミノ-5-クロロ-1H-インドール-3-カルボン酸は、抗マラリア薬の合成に貢献し、マラリアとの戦いを支援する可能性があります 。
神経保護作用
インドールは、神経変性疾患の治療に役立つ神経保護作用を持っています。 エチル 2-アミノ-5-クロロ-1H-インドール-3-カルボン酸から合成された誘導体は、アルツハイマー病やパーキンソン病などの疾患に対する治療効果を提供する可能性があります 。
農業化学薬品
エチル 2-アミノ-5-クロロ-1H-インドール-3-カルボン酸のようなインドール誘導体は、植物ホルモンや成長調整剤の合成に使用できます。 これらの化合物は、農業研究において重要な役割を果たし、作物の収量とストレス耐性を向上させる可能性があります 。
将来の方向性
作用機序
Target of Action
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
生化学分析
Biochemical Properties
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis through the modulation of cell signaling pathways . The compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins. In addition to its anticancer effects, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may influence cellular metabolism by interacting with enzymes involved in metabolic pathways . This interaction can lead to changes in metabolite levels and metabolic flux, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses. Long-term studies in vitro and in vivo have demonstrated that Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate in animal models can vary depending on the dosage administered. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . Higher doses of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may lead to toxic or adverse effects, including organ damage and disruption of normal cellular function . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may inhibit enzymes involved in glycolysis, resulting in reduced glucose metabolism and energy production in cancer cells . Additionally, the compound’s interaction with metabolic pathways can influence the synthesis and degradation of other biomolecules, impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate within cells and tissues are critical factors that determine its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, the compound may accumulate in the mitochondria, influencing cellular metabolism and energy production . The subcellular localization of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is an important determinant of its biological effects and therapeutic potential.
特性
IUPAC Name |
ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGFIGLCLLQDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857256 | |
| Record name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365547-91-7 | |
| Record name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
![7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1445527.png)


![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)


![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)
